molecular formula C17H24O3 B1326222 Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate CAS No. 898778-29-5

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate

Cat. No. B1326222
M. Wt: 276.4 g/mol
InChI Key: SPJVPQLRMFLDIT-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate” is an ester derived from a carboxylic acid and an alcohol. The “7-(4-ethylphenyl)-7-oxoheptanoate” part suggests a seven-carbon chain with a carbonyl (C=O) group at the 7th carbon, and a 4-ethylphenyl group also attached to the 7th carbon. The “ethyl” part suggests that this compound is an ester formed with ethanol .


Molecular Structure Analysis

The molecular structure would consist of a seven-carbon backbone with a carbonyl group at one end, forming a carboxylic acid or ester group. A phenyl ring with an ethyl group at the 4-position would be attached to the 7th carbon of the backbone .


Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent alcohol (ethanol) and carboxylic acid (7-(4-ethylphenyl)-7-oxoheptanoic acid) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an ester, it would likely be relatively nonpolar and may have a pleasant, fruity odor, which is common for esters .

Scientific Research Applications

1. Synthesis and Medicinal Chemistry

  • Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate is used in the synthesis of various compounds with medicinal properties. For instance, its derivatives have been explored for antiproliferative activities. One such derivative exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential in cancer research (Nurieva et al., 2015).

2. Chemical Synthesis and Industrial Applications

  • The compound plays a role in different chemical synthesis processes. For example, it's involved in the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, a compound used in preventing renal degradation of certain antibiotics (Xin-zhi, 2006).

3. Photophysicochemical Studies

  • Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate derivatives have been used in the study of photophysicochemical properties of certain compounds. For instance, they are used in synthesizing phthalocyanines, which are studied for their fluorescence and photochemical properties, important in materials science and photodynamic therapy (Kuruca et al., 2018).

4. Organic Chemistry and Catalysis

  • In organic chemistry, it is utilized in the synthesis of various complex molecules. For example, ethyl 2-(1-phenylpiperidin-2-yl) acetate, related to ethyl 7-(4-ethylphenyl)-7-oxoheptanoate, has been synthesized through cyclization and aza-Michael reaction processes (Ramos et al., 2011).

5. Pharmaceutical Research

  • In pharmaceutical research, derivatives of ethyl 7-(4-ethylphenyl)-7-oxoheptanoate have been explored for their potential as antianxiety agents. These derivatives show high affinity for central benzodiazepine receptors and demonstrate activity in animal models of anxiety (Anzini et al., 2008).

Future Directions

The potential applications and future directions for this compound would depend largely on its intended use. It could potentially be used in the synthesis of other compounds, or it could have applications in industries such as pharmaceuticals, perfumes, or plastics, among others .

properties

IUPAC Name

ethyl 7-(4-ethylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-14-10-12-15(13-11-14)16(18)8-6-5-7-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVPQLRMFLDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645758
Record name Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate

CAS RN

898778-29-5
Record name Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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